Ethyl 2-bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate
Description
Ethyl 2-bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate is a brominated thienopyridine derivative characterized by a fused thiophene-pyridine core. The bromine at position 2 and the ethyl group at position 7 distinguish it from related compounds. Key modifications in substituents (e.g., halogens, aryl groups, amino moieties) at positions 2 and 7 significantly influence reactivity and bioactivity .
Properties
IUPAC Name |
ethyl 2-bromo-7-ethyl-4-oxothieno[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3S/c1-3-14-6-8(12(16)17-4-2)10(15)7-5-9(13)18-11(7)14/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDICHGTXVLBSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1SC(=C2)Br)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Biology: It serves as a building block for the development of biologically active molecules, including potential anticancer and antimicrobial agents. Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the biological or chemical context in which it is used.
Comparison with Similar Compounds
Substituent Effects at Position 2
The 2-position is critical for modulating biological activity and synthetic versatility:
- Chloro Substituents: Ethyl 2-chloro-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate (compound 8) exhibited moderate antibacterial activity against E. aerogenes and S. aureus (MIC: 12.5–25 µg/mL). Replacing chlorine with arylamino groups (e.g., 9a-d) abolished antibacterial activity, highlighting the importance of electronegative substituents at position 2 .
- Aryloxy/Arylthio Substituents: Ethyl 2-(aryloxo/arylthio)-7-cyclopropyl derivatives (e.g., 3a-e) showed potent cytotoxicity against leukemia cells (IC50: 2.58–4.49 µM), with phenol-substituted 3b being the most active .
Substituent Effects at Position 7
The 7-position influences steric and electronic properties:
- Cyclopropyl Groups : Ethyl 7-cyclopropyl derivatives (e.g., 3a-e , 9a-d ) were synthesized via palladium-catalyzed amination, yielding moderate cytotoxic activity. The cyclopropyl group enhances metabolic stability but may reduce membrane permeability .
Key Research Findings and Gaps
- Cytotoxicity: Phenol and thiophenol derivatives at position 2 show promise against leukemia cells, suggesting bromo-substituted analogs like the target compound warrant testing .
- Antibacterial Activity : Chloro-substituted analogs exhibit weak activity, but bromo derivatives may perform differently due to enhanced electrophilicity .
- Structural Insights: The keto-ester moiety in the thienopyridine core stabilizes palladium intermediates during catalysis, enabling efficient substitutions .
Biological Activity
Ethyl 2-bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₂H₁₂BrNO₃S
- Molecular Weight : 302.14 g/mol
- CAS Number : 55503-47-4
This compound has been investigated for its inhibitory effects on various biological pathways. Notably:
- Antiviral Activity : Research indicates that compounds structurally related to this compound exhibit antiviral properties against herpes viruses such as HSV-1 and HSV-2. These compounds act by inhibiting viral replication and entry into host cells .
- Kinase Inhibition : Studies have shown that derivatives of this compound can inhibit key kinases involved in various signaling pathways:
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing pro-inflammatory cytokines such as IL-6 and NO in microglial cells, indicating a possible role in neuroinflammation modulation .
Case Studies and Experimental Data
Several studies have reported on the biological activity of this compound or its analogs:
Safety and Toxicity
While the compound shows promise in various therapeutic areas, safety assessments are crucial. The available data primarily focuses on laboratory settings; therefore, comprehensive toxicity studies are required to evaluate its safety profile for clinical use.
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst (Pd) | Pd(OAc)₂ (15 mol%) | 70–85% | |
| Solvent | DMF | High polarity | |
| Temperature | 80–90°C | Faster kinetics |
Q. Table 2: Cytotoxicity of Selected Analogs
| Compound | CCRF-CEM IC₅₀ (µM) | CEM/ADR5000 IC₅₀ (µM) |
|---|---|---|
| 3b (phenol derivative) | 2.58 ± 0.55 | 4.49 ± 0.29 |
| 4 (7-ethyl analog) | >100 (antibacterial) | N/A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
